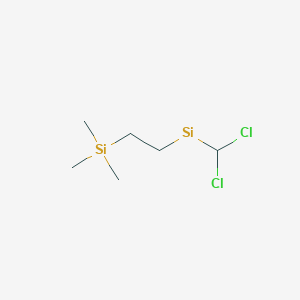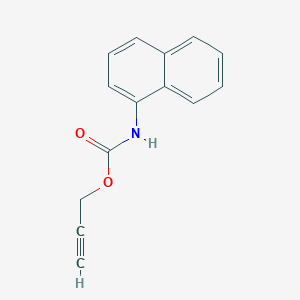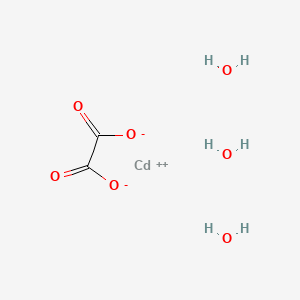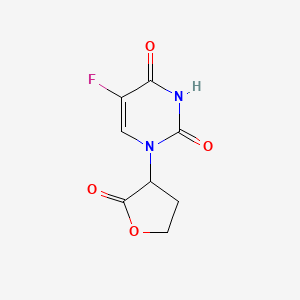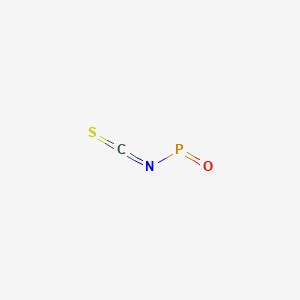![molecular formula C14H24O2 B14698090 [[1,1'-Bi(cyclohexane)]-1-yl]acetic acid CAS No. 25330-53-4](/img/structure/B14698090.png)
[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1,1’-Bi(cyclohexane)]-1-yl]acetic acid: is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as 1,1-Cyclohexanediacetic acid and 1,1-Bis(carboxymethyl)cyclohexane . This compound is characterized by its white crystalline powder form and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid typically involves the reaction of cyclohexane derivatives with acetic acid under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions including oxidation and carboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The process often includes steps like distillation and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals. It is also studied for its effects on biological targets such as enzymes and receptors .
Industry: In industrial applications, [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is used in the production of polymers, resins, and other materials. It is also employed as a chemical intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanediacetic acid: A closely related compound with similar chemical properties.
Cyclohexane-1,1-diacetic acid: Another similar compound used in various applications.
Uniqueness: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
25330-53-4 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2-(1-cyclohexylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H24O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h12H,1-11H2,(H,15,16) |
InChI-Schlüssel |
YRBKQUVAMSPGJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CCCCC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


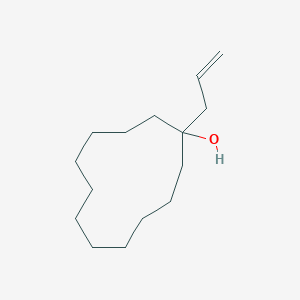


![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
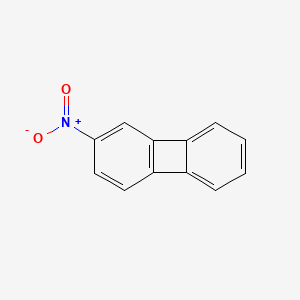
pentasilolane](/img/structure/B14698059.png)
